

# 3-Bromo-6-chloropyridine-2-carboxylic acid molecular weight

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## Compound of Interest

Compound Name: 3-Bromo-6-chloropyridine-2-carboxylic acid

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An In-Depth Technical Guide to **3-Bromo-6-chloropyridine-2-carboxylic acid**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-bromo-6-chloropyridine-2-carboxylic acid**, a key heterocyclic building block for professionals in pharmaceutical development, agrochemical research, and material science. We will delve into its fundamental properties, validated synthesis protocols, critical applications, and analytical methodologies, offering field-proven insights into its utility and handling.

## Introduction: A Versatile Heterocyclic Intermediate

**3-Bromo-6-chloropyridine-2-carboxylic acid** is a polysubstituted pyridine derivative recognized for its utility as a versatile intermediate in complex organic synthesis.<sup>[1][2]</sup> Its unique arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine core imparts a distinct reactivity profile. The chlorine atom, in particular, is susceptible to nucleophilic substitution, while the bromine can participate in various cross-coupling reactions. The carboxylic acid group provides a handle for amide bond formation or other modifications.

This combination makes the compound an essential building block for constructing diverse molecular architectures, particularly in the development of novel pharmaceuticals and

agrochemicals.[1][3] This guide serves to consolidate the critical technical information required for its effective use in a research and development setting.

## Physicochemical and Structural Properties

The identity and purity of a starting material are paramount. **3-Bromo-6-chloropyridine-2-carboxylic acid** is typically a white or off-white solid.[1] Its core physicochemical properties are summarized in the table below, compiled from authoritative chemical databases.

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| Molecular Weight  | 236.45 g/mol                                      | [1][2][4] |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> BrClNO <sub>2</sub> | [1][2][4] |
| CAS Number        | 929000-66-8                                       | [1][2][4] |
| IUPAC Name        | 3-bromo-6-chloropyridine-2-carboxylic acid        | [4]       |
| Synonyms          | 3-Bromo-6-chloropicolinic acid                    | [1][2]    |
| Appearance        | White or off-white solid                          | [1]       |
| Density           | 1.917 g/cm <sup>3</sup> (predicted)               | [2]       |
| Boiling Point     | 338.9°C at 760 mmHg (predicted)                   | [2]       |
| Flash Point       | 158.8°C (predicted)                               | [2]       |
| Purity            | ≥ 97% (HPLC)                                      | [1]       |

## Synthesis Methodology: A Scalable Approach

The synthesis of **3-bromo-6-chloropyridine-2-carboxylic acid** is critical for its availability in industrial and academic laboratories. While several routes exist, a common and scalable method involves a multi-step process starting from the more readily available 3-bromo-6-chloropyridine.[5] This approach avoids the use of highly toxic reagents like sodium cyanide, which was a drawback of earlier methods.[5]

The causality behind this specific pathway is its robustness and safety profile. The initial oxidation to the N-oxide activates the pyridine ring for subsequent cyanation at the 2-position. Using trimethylsilyl cyanide is a safer alternative to alkali metal cyanides. The final hydrolysis step is a standard and efficient conversion of the nitrile to the desired carboxylic acid.

## Experimental Protocol

This protocol is adapted from established patent literature.<sup>[5]</sup>

### Step 1: Oxidation to 3-bromo-6-chloropyridine N-oxide

- In a suitable reaction vessel, dissolve 3-bromo-6-chloropyridine (1 eq.) in a compatible solvent such as dichloromethane.
- Add urea peroxide (Percarbamide) and trifluoroacetic anhydride (TFAA) to the mixture.
- Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 3-bromo-6-chloropyridine N-oxide.

### Step 2: Cyanation to 3-bromo-6-chloropyridine-2-carbonitrile

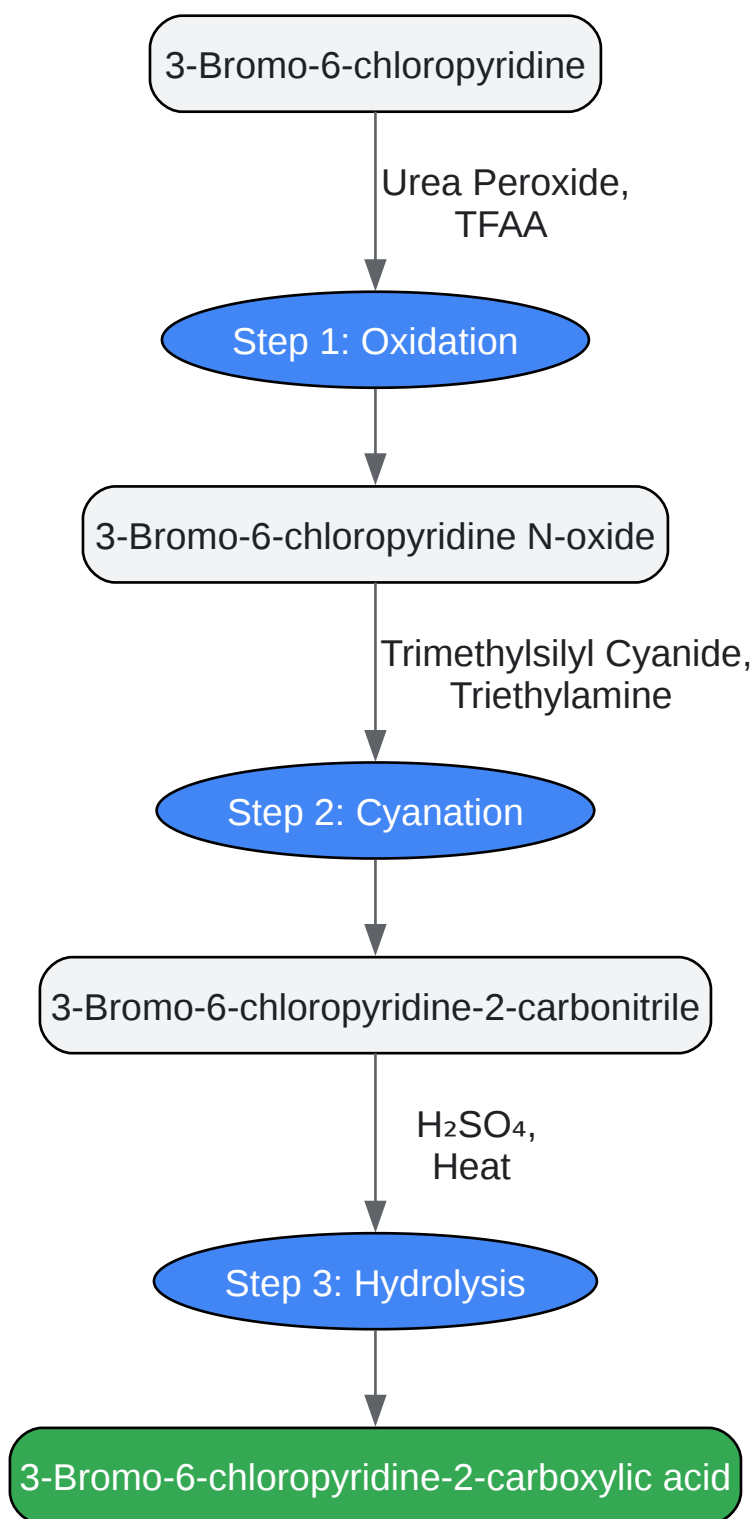
- Dissolve the crude N-oxide from the previous step in a suitable solvent.
- Add trimethylsilyl cyanide and a base, such as triethylamine.
- Stir the reaction mixture, monitoring for the formation of the nitrile product.
- Once the reaction is complete, perform a workup to isolate the crude 3-bromo-6-chloropyridine-2-carbonitrile.

### Step 3: Hydrolysis to **3-bromo-6-chloropyridine-2-carboxylic acid**

- Add the crude nitrile to a concentrated solution of sulfuric acid (e.g., 90%).<sup>[5]</sup>
- Heat the mixture (e.g., to 180°C) with stirring for 2-3 hours.<sup>[5]</sup>

- Cool the reaction mixture to room temperature and carefully pour it into ice water.
- The solid product will precipitate. Filter the mixture and wash the solid with water.
- Dry the solid under vacuum to yield the final product, **3-bromo-6-chloropyridine-2-carboxylic acid**.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **3-bromo-6-chloropyridine-2-carboxylic acid**.

## Applications in Research and Development

The trifunctional nature of this molecule makes it a powerful scaffold in medicinal chemistry and agrochemical science.

- **Pharmaceutical Development:** This compound is a crucial intermediate for synthesizing biologically active molecules.<sup>[1]</sup> Its structure is found in various therapeutic candidates, including those for anti-inflammatory and anti-cancer applications.<sup>[1][6]</sup> Pyridine carboxylic acids, in general, are scaffolds for a wide array of enzyme inhibitors.<sup>[7][8]</sup> The reactive sites allow for the systematic exploration of chemical space to optimize potency and pharmacokinetic properties.
- **Agrochemicals:** It serves as a precursor in the formulation of modern pesticides and herbicides.<sup>[1]</sup> The pyridine core is a common feature in many successful agrochemicals, and this particular building block allows for the creation of novel derivatives to improve efficacy and combat resistance.
- **Material Science:** The compound is also used to create specialized polymers and materials with unique properties, finding use in advanced coatings and adhesives.<sup>[1]</sup>
- **Biochemical Research:** Researchers use this molecule and its derivatives in studies involving enzyme inhibition and receptor binding to probe biological processes.<sup>[1]</sup>

## Analytical Characterization

To ensure the quality and consistency of experimental results, rigorous analytical characterization is non-negotiable. A self-validating protocol relies on orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of **3-bromo-6-chloropyridine-2-carboxylic acid**.

## Protocol: Purity Determination by Reverse-Phase HPLC

- **Standard and Sample Preparation:** Prepare a stock solution of the compound in a suitable diluent (e.g., Methanol or Acetonitrile/Water mixture) at a concentration of ~1 mg/mL. Prepare working standards and samples by diluting the stock solution.
- **Chromatographic Conditions:**

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Analysis: Inject the sample and integrate the peak area of the main component. Purity is calculated as the percentage of the main peak area relative to the total peak area.
- Identity Confirmation: For unequivocal identification, the HPLC system should be coupled to a mass spectrometer (LC-MS) to confirm the molecular weight of the eluting peak ( $[M-H]^-$  ion at  $m/z$  233.9/235.9).

## Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-bromo-6-chloropyridine-2-carboxylic acid** presents several hazards.<sup>[4]</sup>

- Hazard Statements:
  - H315: Causes skin irritation.<sup>[4]</sup>
  - H319: Causes serious eye irritation.<sup>[4]</sup>
  - H335: May cause respiratory irritation.<sup>[4]</sup>
- Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.[9]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][12]

## Conclusion

**3-Bromo-6-chloropyridine-2-carboxylic acid** is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity and versatile structure provide a reliable foundation for the synthesis of novel compounds with significant potential in medicine, agriculture, and materials. Understanding its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in research and development.

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